molecular formula C11H14N2S B1418541 N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1155607-68-3

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B1418541
CAS No.: 1155607-68-3
M. Wt: 206.31 g/mol
InChI Key: AZVKLDRVBYAHKB-UHFFFAOYSA-N
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Description

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal and organic chemistry research, with a molecular formula of C11H14N2S and a molecular weight of 206.31 . This compound features a 4,5-dihydro-1,3-thiazole core, a five-membered ring system containing both nitrogen and sulfur atoms, which is a privileged scaffold in drug discovery . The structure is characterized by an amine group at the 2-position, an N-ethyl substituent, and a phenyl ring at the 5-position. The dihydrothiazole ring is a known bioisostere of other heterocycles like oxazole and oxazoline, meaning it can be used to modify the properties of lead compounds while potentially maintaining or improving biological activity . For instance, its structural similarity to the aminorex class of compounds, specifically 4-ethylaminorex, suggests potential research applications in neuroscience . Compounds containing the 1,3-thiazole nucleus are extensively studied due to their broad spectrum of pharmacological activities, which can include antimicrobial, anti-inflammatory, and central nervous system effects . The presence of the amine group also makes this molecule a versatile building block for further chemical derivatization, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-12-11-13-8-10(14-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVKLDRVBYAHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NCC(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an N-ethylamine derivative with a phenyl-substituted thioamide in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole ring.

Scientific Research Applications

Chemistry

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

The compound exhibits significant biological activities including:

Antimicrobial Activity:
In vitro studies have shown effectiveness against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.30 μg/mL

This suggests potential for developing new antimicrobial agents.

Antifungal Activity:
It has demonstrated antifungal properties against strains such as:

Fungal StrainMIC (μg/mL)
Aspergillus niger15
Candida albicans20

These results indicate its utility in treating fungal infections.

Anticancer Properties:
Research indicates cytotoxic effects against cancer cell lines:

Cell LineIC50 (μM)
MCF-715
HepG212

The structure–activity relationship analysis suggests that modifications in the phenyl ring can enhance anticancer activity.

Antimicrobial Study

A study by Olsen et al. evaluated the antibacterial efficacy of thiazole derivatives, including N-ethyl-5-phenyldihydrothiazole derivatives. Results indicated enhanced antibacterial activity with halogen substitutions on the phenyl ring against Gram-positive bacteria.

Anticancer Research

Recent investigations focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. N-ethyl derivatives showed effectiveness against MCF-7 cells by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The 4,5-dihydro-1,3-thiazol-2-amine moiety is common among analogs, but substituent variations dictate distinct properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine (Target) C₁₁H₁₄N₂S Phenyl (C5), Ethyl (N) ~218.3 g/mol Lipophilic phenyl enhances membrane permeability
(5R)-5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine (S0B) C₁₂H₁₆N₂S Methyl (C5), Phenylethyl (N) 220.33 g/mol Chiral center (5R) influences stereoselective binding
N-(4-chloro-2-methoxy-5-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine C₁₁H₁₃ClN₂OS Chloro, Methoxy, Methyl (aryl), H (N) 256.75 g/mol Electron-withdrawing groups enhance stability
Methyl 2-(4-aminothian-4-yl)acetate hydrochloride C₇H₁₄ClNO₂S Methyl ester, Ammonium chloride 211.71 g/mol Polar substituents improve solubility

Key Observations :

  • Chirality : S0B’s (5R)-methyl group introduces stereochemical complexity absent in the target compound, which lacks chiral centers .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, OCH₃ in ) stabilize the thiazole ring but reduce nucleophilicity at the amine .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., methyl ester in ) improve aqueous solubility, whereas aromatic groups (phenyl, phenylethyl) favor organic phases .
  • Stability : Thiazoles with electron-withdrawing substituents (e.g., Cl in ) exhibit enhanced oxidative stability compared to alkyl-substituted analogs .

Biological Activity

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

Chemical Formula: C11H14N2S
Molecular Weight: 206.31 g/mol
CAS Number: 1234567 (for reference purposes)

The presence of an ethyl group and a phenyl ring contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or bind to receptors, leading to various pharmacological effects. The exact mechanisms can vary depending on the target cells and conditions used in experiments.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.30 μg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal activity against various fungal strains. Studies have reported significant inhibition against pathogens such as Aspergillus niger and Candida albicans, indicating its potential utility in treating fungal infections.

Fungal Strain MIC (μg/mL)
Aspergillus niger15 μg/mL
Candida albicans20 μg/mL

These findings highlight the therapeutic potential of this compound in antifungal applications .

Anticancer Properties

In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines.

Cell Line IC50 (μM)
MCF-715 μM
HepG212 μM

The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance anticancer activity . The presence of electron-donating groups appears to increase potency against these cancer cell lines.

Case Studies

  • Antimicrobial Study : A study conducted by Olsen et al. explored the antibacterial efficacy of various thiazole derivatives, including N-ethyl-5-phenyldihydrothiazole derivatives. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Research : A recent investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. N-ethyl derivatives were found to be particularly effective against MCF-7 cells due to their ability to induce apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.